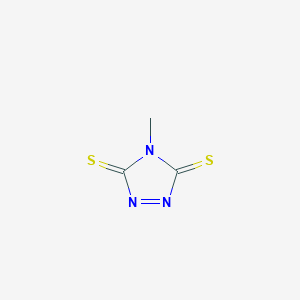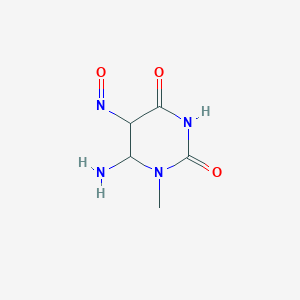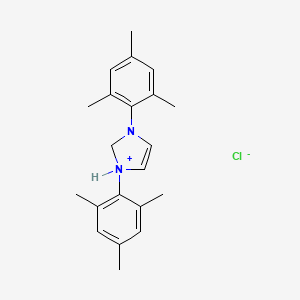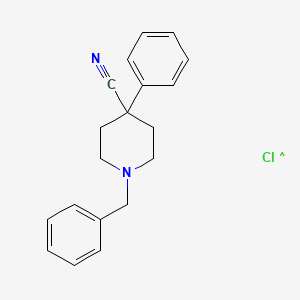![molecular formula C25H29N2O5 B12360749 1-Piperidinyloxy,4-carboxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,6,6-tetramethyl-](/img/structure/B12360749.png)
1-Piperidinyloxy,4-carboxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,6,6-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid is a chemical compound with the molecular formula C25H29N2O5 and a molecular weight of 437.52 g/mol . This compound is known for its unique structural features, including the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tetramethylpiperidine ring, and a nitroxide radical. It is commonly used in peptide synthesis and as a spin label in electron paramagnetic resonance (EPR) spectroscopy .
Métodos De Preparación
The synthesis of Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid involves several steps. One common synthetic route starts with the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid, which is then protected with the Fmoc group. The reaction conditions typically involve the use of organic solvents such as acetonitrile, chloroform, and methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Análisis De Reacciones Químicas
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitroxide radical can be oxidized to form oxoammonium cations.
Reduction: The nitroxide radical can be reduced to hydroxylamines.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming amides and esters.
Common reagents used in these reactions include oxidizing agents like oxone and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used in peptide synthesis as a protecting group for amino acids.
Biology: It serves as a spin label in EPR spectroscopy to study protein dynamics and interactions.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid involves its ability to act as a spin label due to the presence of the nitroxide radical. This radical interacts with molecular targets, allowing researchers to study the dynamics and interactions of proteins and other biomolecules. The Fmoc group provides stability and protection during peptide synthesis, ensuring the integrity of the amino acid sequence .
Comparación Con Compuestos Similares
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid is unique due to its combination of a nitroxide radical and an Fmoc protecting group. Similar compounds include:
2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO): A widely used nitroxide radical in organic synthesis and polymer chemistry.
Fmoc-protected amino acids: Commonly used in peptide synthesis but lack the nitroxide radical.
4-acetamido-TEMPO: Another nitroxide radical with different functional groups
These compounds share some functional similarities but differ in their specific applications and structural features.
Propiedades
Fórmula molecular |
C25H29N2O5 |
|---|---|
Peso molecular |
437.5 g/mol |
InChI |
InChI=1S/C25H29N2O5/c1-23(2)14-25(21(28)29,15-24(3,4)27(23)31)26-22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H,26,30)(H,28,29) |
Clave InChI |
FAQWDTRJLKQJBN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1[O])(C)C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate](/img/structure/B12360671.png)




![2-(6-azaspiro[2.5]octan-6-yl)-N-[1-(3,3-difluorocyclobutyl)pyrazolo[3,4-b]pyridin-6-yl]-4-(2-hydroxyethylsulfonylamino)benzamide](/img/structure/B12360713.png)
![trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12360722.png)
![7-Benzyl-2-methyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B12360734.png)



![(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12360756.png)


